molecular formula C19H25N5O4 B121538 特拉唑嗪 CAS No. 141269-44-5

特拉唑嗪

货号 B121538
CAS 编号: 141269-44-5
分子量: 387.4 g/mol
InChI 键: VCKUSRYTPJJLNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terazosin is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate . It is a selective alpha-1 adrenergic antagonist .


Synthesis Analysis

Terazosin related compound reference standards, including impurity A of terazosin (IAT), have been synthesized for drug quality control . The synthesis of IAT was carried out from 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine, using isoamyl alcohol as a solvent .


Molecular Structure Analysis

Terazosin’s molecular structure has been analyzed using mass spectrometry and thermal analyses techniques . It has a molecular weight of 387 .


Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry and thermal analyses .


Physical And Chemical Properties Analysis

Terazosin has a molecular weight of 387 . Its physical and chemical properties have been analyzed using mass spectrometry and thermal analyses techniques .

科学研究应用

分析方法和检测

特拉唑嗪主要用于良性前列腺增生和高血压,已成为不同基质中测定特拉唑嗪的各种分析方法的焦点。文献中已确定了三十六种不同的分析方法,包括分光光度法、薄层色谱法、高效液相色谱法、高效液相色谱法和电分析方法,每种方法都有其优点和局限性。这些知识对于开发新的分析方法或配方的研究人员至关重要(Shrivastava, 2013)

癌症研究

研究表明,特拉唑嗪能诱导前列腺癌细胞凋亡并抑制肿瘤生长,部分通过蛋白酶体抑制介导。它以剂量和时间依赖的方式降低人前列腺癌PC3细胞的细胞存活率,导致细胞周期停滞和凋亡诱导。这与蛋白酶体活性的丧失和泛素化蛋白的积累有关(Li et al., 2014)。另一项研究发现,特拉唑嗪与槲皮素结合,比单独使用任何一种药物更有效地抑制转移性、雄激素非依赖性前列腺癌细胞的生长并诱导凋亡(Chang et al., 2009)

纳米技术在药物测定中的应用

一项研究利用氧化锌纳米颗粒和还原石墨烯修饰的碳糊电极对血清样本中的特拉唑嗪进行电化学测定。该方法展示了对特拉唑嗪氧化的优异电催化活性,为药物测定提供了一种快速而敏感的工具(Madrakian et al., 2016)

神经学研究

特拉唑嗪在神经学应用中的潜力已被探讨。一项研究报告称,特拉唑嗪增强了糖酵解并增加了细胞ATP,这可能有助于保护与帕金森病相关的认知症状。这一假设得到了支持,证据表明特拉唑嗪在多巴胺耗竭的啮齿动物模型中保持认知功能,并与帕金森病患者患痴呆症的风险降低有关(Weber et al., 2022)

抗压力和器官保护

研究发现,特拉唑嗪能减轻中风和败血症啮齿动物模型中的器官损伤并提高存活率。它激活磷酸甘油酸激酶1(Pgk1),增强其酶活性,从而促进多重应激抵抗。这一发现为中风和败血症等疾病的潜在治疗应用打开了可能性(Chen et al., 2015)

安全和危害

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It can affect your pupils during cataract surgery . It is not known whether terazosin will harm an unborn baby or if it could harm a nursing baby .

未来方向

Terazosin is being researched for potential therapeutic value in distal urinary tract stones . It is also being studied for alleviation of nightmares associated with post-traumatic stress disorder (PTSD), chronic prostatitis/chronic pelvic pain syndrome, urethritis associated with radiation therapy, and idiopathic oligozoospermia .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Terazosin

CAS RN

63590-64-7
Record name Terazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin
Reactant of Route 2
Reactant of Route 2
Terazosin
Reactant of Route 3
Reactant of Route 3
Terazosin
Reactant of Route 4
Reactant of Route 4
Terazosin
Reactant of Route 5
Reactant of Route 5
Terazosin
Reactant of Route 6
Reactant of Route 6
Terazosin

Citations

For This Compound
18,400
Citations
T Wilt, RW Howe, I Rutks, R MacDonald… - Cochrane Database …, 1996 - cochranelibrary.com
… This systematic review of 17 studies found the effectiveness of terazosin was superior to … showed terazosin was less effective than transurethral microwave therapy. Men taking terazosin …
Number of citations: 72 www.cochranelibrary.com
JJ Kyncl - The American Journal of Medicine, 1986 - Elsevier
… dogs, terazosin … terazosin, demonstrating that this effect of terazosin is mediated by a sympatholytic mechanism of the alpha type. The nature of the alpha-blocking properties of terazosin …
Number of citations: 79 www.sciencedirect.com
H Lepor, D Henry, AR Laddu - The Prostate, 1991 - Wiley Online Library
… evaluating the efficacy and safety of terazosin, a selective long-… The dose of terazosin was titrated to maximal doses ranging … The present review of terazosin in males with symptomatic …
Number of citations: 66 onlinelibrary.wiley.com
H Lepor, Terazosin Research Group - Urology, 1995 - Elsevier
… This study suggests that terazosin is well tolerated … terazosin study (n = 196), or they were transferred into the study from multicenter, randomized, placebo-controlled studies of terazosin …
Number of citations: 188 www.sciencedirect.com
H Lepor, WO Williford, MJ Barry… - … England Journal of …, 1996 - Mass Medical Soc
… The principal investigator at each site was permitted to reduce the daily dose of terazosin … terazosin placebo) who had an adverse effect thought to be due to terazosin received terazosin …
Number of citations: 032 www.nejm.org
B Akduman, ED Crawford - Urology, 2001 - Elsevier
… , and terazosin.8 These newer drugs were as effective as phenoxybenzamine but had fewer side effects.8 Because of their long half-life, doxazosin and terazosin are commonly used in …
Number of citations: 98 www.sciencedirect.com
RC Sonders - The American Journal of Medicine, 1986 - Elsevier
… performed with terazosin indicate that orally administered terazosin is rapidly and completely absorbed. Following intravenous administration, the disposition of terazosin is characteris…
Number of citations: 87 www.sciencedirect.com
CQ Jiang, MX Gao, JX He - Analytica Chimica Acta, 2002 - Elsevier
… terazosin and bovine serum albumin (BSA) were studied by spectrofluorimetry. The binding constants of terazosin … The effects of various metal ions on the binding constants of terazosin …
Number of citations: 223 www.sciencedirect.com
H Lepor, S Auerbach, A Puras-Baez, P Narayan… - The Journal of …, 1992 - Elsevier
… terazosin group exhibited significantly greater increases in peak and mean … of terazosin exceeding 10 mg. This study unequivocally demonstrates the safety and efficacy of terazosin for …
Number of citations: 425 www.sciencedirect.com
N Kyprianou - The Journal of urology, 2003 - Elsevier
PURPOSE: Doxazosin and terazosin are known to relax prostate … terazosin induce apoptosis in prostate cancer cells in vitro and in vivo. The apoptotic effect of doxazosin and terazosin …
Number of citations: 180 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。